Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
CAS No.: 1132650-51-1
Cat. No.: VC2665140
Molecular Formula: C12H9F3O2S
Molecular Weight: 274.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132650-51-1 |
|---|---|
| Molecular Formula | C12H9F3O2S |
| Molecular Weight | 274.26 g/mol |
| IUPAC Name | ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-5-7-3-4-8(12(13,14)15)6-9(7)18-10/h3-6H,2H2,1H3 |
| Standard InChI Key | ZBTGOVLGERAGEH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F |
Introduction
Structural Properties
Molecular Framework
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate consists of a benzothiophene core—a bicyclic structure formed by the fusion of benzene and thiophene rings. The trifluoromethyl substituent at position 6 enhances the molecule's electron density distribution, while the ethyl ester at position 2 contributes to its reactivity in esterification and hydrolysis reactions.
Functional Groups
The trifluoromethyl group imparts high electronegativity and hydrophobicity, influencing the compound's interaction with biological systems. The ethyl ester group provides versatility in synthetic modifications, allowing for potential transformations into carboxylic acids or amides .
Spectroscopic Characterization
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to elucidate the structure of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate . NMR spectra reveal characteristic shifts corresponding to the aromatic protons in the benzothiophene ring and the fluorine atoms in the trifluoromethyl group. IR spectroscopy identifies functional groups through absorption bands associated with C-F stretching vibrations and ester carbonyl groups.
Physical and Chemical Properties
Physical Characteristics
Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate exhibits notable physical properties:
| Property | Value |
|---|---|
| Molecular Weight | ~282.26 g/mol |
| Density | ~1.401 g/cm³ |
| Boiling Point | ~402°C at 760 mmHg |
| Flash Point | ~196.9°C |
| LogP (Partition Coefficient) | ~3.509 |
These properties reflect the compound's stability under varying conditions .
Chemical Reactivity
The trifluoromethyl group enhances chemical stability by resisting oxidation and hydrolysis. The ethyl ester moiety is susceptible to nucleophilic attack, enabling transformations into other functional derivatives such as acids or amides.
Synthesis Pathways
General Synthetic Procedure
The synthesis of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves condensation reactions between fluorinated benzaldehydes and thioglycolates under an inert atmosphere . For example:
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Step 1: A solution of fluorinated benzaldehyde reacts with ethyl thioglycolate in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Step 2: Catalysts such as potassium carbonate (K₂CO₃) facilitate the reaction at elevated temperatures.
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Step 3: The product undergoes purification through recrystallization or chromatography.
Reaction Mechanisms
The mechanism involves nucleophilic addition followed by cyclization to form the benzothiophene core . Subsequent esterification yields Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate.
Biological Activity
Mechanism of Action
The trifluoromethyl group enhances lipophilicity, enabling penetration through cellular membranes. Once inside cells, Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate may inhibit specific enzymes or receptors involved in critical biological processes.
Medicinal Applications
Preliminary studies suggest potential therapeutic effects in antimicrobial resistance (AMR), anticancer activity, and anti-inflammatory responses . Its ability to interact with multidrug-resistant bacterial strains makes it a candidate for antibiotic development.
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